5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a methyl group at position 2 and a hydroxyl group at position 5. The key structural element is the (4-ethoxy-3-methoxyphenyl) group connected via a methyl bridge to a 4-(2-hydroxyethyl)piperazine moiety. This design integrates electron-donating substituents (ethoxy, methoxy) and a polar hydroxyethyl group, which may enhance solubility and receptor-binding interactions.
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-4-30-16-6-5-15(13-17(16)29-3)18(25-9-7-24(8-10-25)11-12-27)19-20(28)26-21(31-19)22-14(2)23-26/h5-6,13,18,27-28H,4,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUQLBUVPAPJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule belonging to the class of thiazole and triazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, discussing its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of the compound includes multiple functional groups that contribute to its biological properties. The thiazole and triazole rings are particularly significant in pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiazole Ring : This often requires a combination of thioketones and appropriate amines under controlled conditions.
- Triazole Formation : The triazole moiety is generally synthesized through cycloaddition reactions involving azides and alkynes.
- Functional Group Modifications : The introduction of ethoxy, methoxy, and hydroxyethyl groups is achieved through nucleophilic substitution reactions.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize the final product .
Antimicrobial Activity
Research indicates that various triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features as 5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol demonstrate efficacy against a range of bacterial strains .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Triazole derivatives are known to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. In vitro studies have reported that similar compounds can induce apoptosis in cancer cells through mechanisms involving Bcl-2 family proteins .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets through:
- Binding Affinity : Molecular docking studies suggest that the compound may bind to enzyme active sites or receptor sites critical for disease processes.
- Signal Transduction Pathways : It may modulate pathways involved in cell proliferation and survival.
Study on Antimicrobial Efficacy
A study published in 2009 examined a series of triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to our target compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Research on Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized several thiazole-triazole hybrids. One such hybrid demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity . This aligns with findings that derivatives containing both thiazole and triazole rings often show enhanced biological activity compared to their individual counterparts.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃S |
| Molecular Weight | 345.45 g/mol |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Potential binding to key biological targets |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Substituents | Pharmacological Notes |
|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazol-6-ol | - 2-Methyl - (4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazinyl)methyl |
Likely enhanced solubility due to -OH |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | - 2-Methyl - (4-Ethoxy-3-methoxyphenyl)(4-(3-chlorophenyl)piperazinyl)methyl |
Higher lipophilicity (Cl substituent) |
| (5Z)-5-([3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one | Thiazolo[3,2-b][1,2,4]triazol-6-one | - Pyrazole-linked methylidene - 4-Methoxyphenyl |
Potential π-π stacking for receptor binding |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo[3,4-b]thiadiazole | - Pyrazole-3-yl - 4-Methoxyphenyl |
Antifungal activity (14-α-demethylase inhibition) |
Functional and Pharmacological Insights
(a) Piperazine Derivatives
The target compound’s 4-(2-hydroxyethyl)piperazine group differentiates it from ’s 3-chlorophenyl-piperazine analog. The hydroxyethyl group likely improves aqueous solubility and hydrogen-bonding capacity compared to the lipophilic 3-chlorophenyl substituent, which may enhance blood-brain barrier penetration but reduce polarity .
(b) Triazole/Thiazole Hybrids
The thiazolo-triazole core is shared with ’s compound but modified by a pyrazole-linked methylidene group. This Z-configuration () introduces steric constraints that may influence binding to enzymes like CYP450 isoforms, a target for antifungal agents . In contrast, the target compound’s hydroxyl group at position 6 could act as a hydrogen-bond donor, enhancing interactions with catalytic residues in enzymes such as 14-α-demethylase (a target in ’s study) .
(c) Methoxy/Ethoxy Substitutions
However, ’s 4-methoxyphenyl-pyrazole derivatives demonstrate that even minor positional changes (e.g., 4- vs. 3-methoxy) can drastically alter bioactivity due to steric and electronic effects .
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound likely increases water solubility compared to ’s chlorophenyl analog.
- Stereoelectronic Effects : The ethoxy group in the target compound may stabilize the aryl group via resonance, whereas ’s methylidene linkage introduces conformational rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
